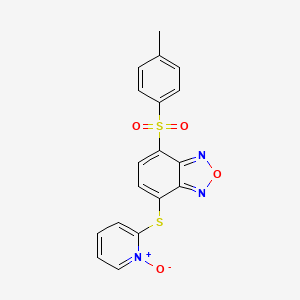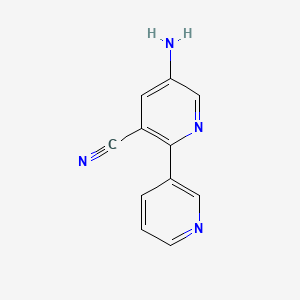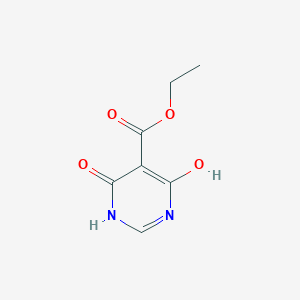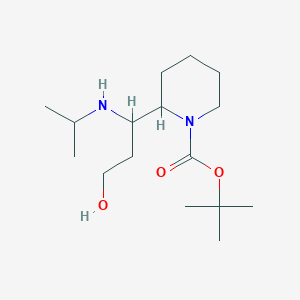
tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a hydroxy group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of functional groups, such as the hydroxy group and the isopropylamino group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Its structure can be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the hydroxy and isopropylamino groups allows for interactions with various biological molecules, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl (3S)-3-hydroxy-1-piperidinecarboxylate
Comparison: Compared to similar compounds, tert-Butyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of the isopropylamino group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C16H32N2O3 |
|---|---|
Molecular Weight |
300.44 g/mol |
IUPAC Name |
tert-butyl 2-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)17-13(9-11-19)14-8-6-7-10-18(14)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3 |
InChI Key |
UOACMWGRWQWMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


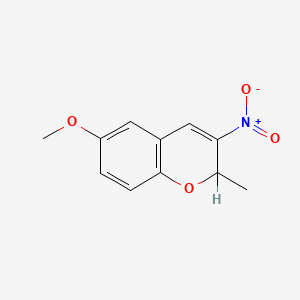
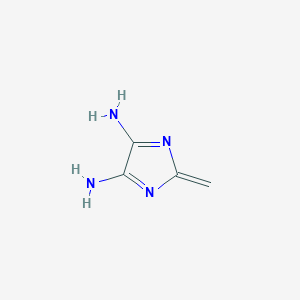
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)


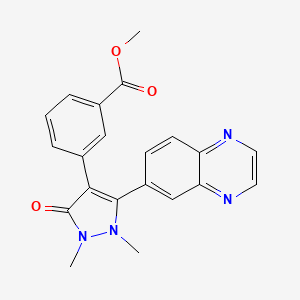
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
